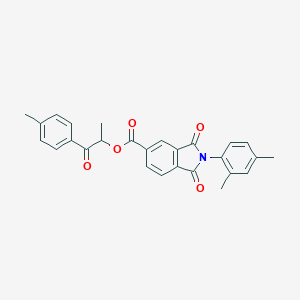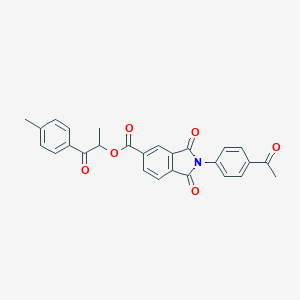
2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide, also known as MQPA, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. MQPA is a synthetic compound that was first synthesized in 1992 by researchers at the University of Tokyo. Since then, MQPA has been the subject of numerous scientific studies to investigate its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide inhibits the activity of enzymes by binding to their active sites. The binding of 2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide to the active site of an enzyme prevents the enzyme from carrying out its normal function. The mechanism of action of 2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is highly specific to the enzyme that it targets.
Biochemical and Physiological Effects:
2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes that are involved in the progression of diseases such as cancer, Alzheimer's disease, and HIV. 2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high binding affinity for its target enzymes, making it a potent inhibitor. However, there are also limitations to using 2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide in lab experiments. It can be difficult to determine the specificity of 2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide for its target enzyme, as it may also inhibit other enzymes with similar active sites.
Orientations Futures
There are several future directions for the study of 2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide. One area of research is the development of more potent and selective inhibitors of specific enzymes. Another area of research is the use of 2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide as a diagnostic tool for detecting various diseases. Additionally, the use of 2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide in combination with other drugs for the treatment of diseases such as cancer and Alzheimer's disease is an area of active research. Overall, the study of 2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has the potential to lead to the development of new therapeutic agents for the treatment of a range of diseases.
Méthodes De Synthèse
2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is synthesized through a multistep process starting from 2-methyl-3-pyridinecarboxaldehyde and 4-methyl-2-pyridinecarboxaldehyde. The synthesis process involves the formation of a hexahydroquinoline intermediate, which is then converted to 2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide through a series of chemical reactions. The synthesis of 2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex process that requires expertise in synthetic organic chemistry.
Applications De Recherche Scientifique
2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of various enzymes that are involved in the progression of diseases such as cancer, Alzheimer's disease, and HIV. 2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has also been studied for its potential use as a diagnostic tool for detecting various diseases.
Propriétés
Nom du produit |
2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide |
|---|---|
Formule moléculaire |
C22H22N4O2 |
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C22H22N4O2/c1-13-8-10-24-18(11-13)26-22(28)19-14(2)25-16-6-3-7-17(27)21(16)20(19)15-5-4-9-23-12-15/h4-5,8-12,20,25H,3,6-7H2,1-2H3,(H,24,26,28) |
Clé InChI |
GJDVVWAKKGHRTG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CN=CC=C4)C(=O)CCC3)C |
SMILES canonique |
CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CN=CC=C4)C(=O)CCC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-Methylphenyl)-1-oxopropan-2-yl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B304087.png)
![1-(4-Methylphenyl)-1-oxopropan-2-yl 3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B304088.png)








![4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304104.png)


